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Compound of Interest

Compound Name: 1,4-Dioxin, 2,3-dihydro-

Cat. No.: B1585035

Introduction

2,3-Dihydro-1,4-dioxin, a heterocyclic organic compound, serves as a pivotal structural motif in
a variety of applications, ranging from synthetic chemistry to materials science. Its unique
electronic and conformational properties make it a subject of considerable interest for
researchers and drug development professionals. A thorough understanding of its
spectroscopic characteristics is fundamental to its identification, characterization, and the
prediction of its reactivity. This in-depth technical guide provides a comprehensive analysis of
the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of
2,3-dihydro-1,4-dioxin, offering field-proven insights into the interpretation of its spectral data.

Molecular Structure and Isomeric Considerations

2,3-Dihydro-1,4-dioxin possesses a six-membered ring containing two oxygen atoms and a
carbon-carbon double bond. The molecule's puckered conformation influences its
spectroscopic properties, particularly in NMR.

Caption: Molecular structure of 2,3-dihydro-1,4-dioxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,3-
dihydro-1,4-dioxin.
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'H NMR Spectroscopy

The proton NMR spectrum of 2,3-dihydro-1,4-dioxin is characterized by two distinct signals
corresponding to the olefinic and the methylene protons.

Chemical Shift (d) o )
Proton Type Multiplicity Integration

ppm

Olefinic (CH=CH) ~6.10 Triplet 2H

Methylene (O-CHz-

~3.95 Triplet 4H
CH2-0O)

Interpretation:

The downfield chemical shift of the olefinic protons at approximately 6.10 ppm is attributed to
the deshielding effect of the double bond and the adjacent oxygen atoms. The signal appears
as a triplet due to coupling with the neighboring methylene protons. The methylene protons
resonate at around 3.95 ppm, a chemical shift indicative of protons attached to carbons
adjacent to oxygen atoms. This signal also appears as a triplet due to coupling with the olefinic
protons. The integration ratio of 2:4 (or 1:2) for the olefinic to methylene protons is consistent

with the molecular structure.

3C NMR Spectroscopy

While experimental 3C NMR data for the parent 2,3-dihydro-1,4-dioxin is not readily available
in the literature, we can predict the chemical shifts based on the analysis of related structures,
such as 1,4-dioxane, and the known effects of unsaturation.

Carbon Type Predicted Chemical Shift () ppm
Olefinic (CH=CH) 125-135
Methylene (O-CH2-CH2-0) 60-70

Rationale for Prediction:
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The methylene carbons in 1,4-dioxane resonate at approximately 67 ppm. In 2,3-dihydro-1,4-
dioxin, the introduction of a double bond is expected to have a minimal effect on the chemical
shift of the saturated methylene carbons, hence a predicted range of 60-70 ppm is reasonable.
The olefinic carbons are predicted to be in the 125-135 ppm range, which is typical for carbons
in a double bond that are also adjacent to oxygen atoms, experiencing a moderate deshielding
effect.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-dihydro-1,4-dioxin reveals characteristic absorption bands
corresponding to the various vibrational modes of its functional groups.[1][2]

Wavenumber (cm—1) Vibrational Mode Intensity
~3070 =C-H Stretch Medium
~2950 C-H Stretch (aliphatic) Medium
~1640 C=C Stretch Strong
~1280 C-O-C Stretch (asymmetric) Strong
~1130 C-O-C Stretch (symmetric) Strong

Interpretation:

The presence of a medium intensity band at approximately 3070 cm~1 is indicative of the C-H
stretching of the olefinic protons. The aliphatic C-H stretching of the methylene groups is
observed around 2950 cm~1, A strong absorption at about 1640 cm~1 is characteristic of the
C=C double bond stretching vibration. The most intense bands in the spectrum are typically the
asymmetric and symmetric C-O-C stretching vibrations, found at approximately 1280 cm~* and
1130 cm™1, respectively, which is a hallmark of the ether linkages in the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2,3-dihydro-1,4-dioxin provides valuable
information about its molecular weight and fragmentation pattern.[3]
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m/z Relative Intensity Proposed Fragment
86 Moderate [M]* (Molecular lon)
58 High [C2H202]*

56 High [C3H4O0]*

28 High [C2Ha]*

Interpretation:

The mass spectrum displays a molecular ion peak [M]* at an m/z of 86, which corresponds to
the molecular weight of 2,3-dihydro-1,4-dioxin (CaHeO2). The fragmentation pattern is
dominated by several key fragment ions. A prominent peak at m/z 58 can be attributed to the
loss of ethylene (CzHa4) via a retro-Diels-Alder reaction. The ion at m/z 56 likely arises from the
loss of formaldehyde (CH20). The base peak is often observed at m/z 28, corresponding to the

stable ethylene cation.
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Caption: Proposed fragmentation pathway for 2,3-dihydro-1,4-dioxin in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the adherence to rigorous

experimental protocols.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dihydro-1,4-dioxin in a suitable
deuterated solvent (e.g., CDCIs, Acetone-ds). The use of a deuterated solvent is crucial to
avoid large solvent signals in the *H NMR spectrum.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

Data Acquisition: Acquire *H and *3C NMR spectra at room temperature. For 33C NMR, proton
decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise
ratio.

Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, which
requires placing a small drop of the sample directly on the ATR crystal.

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
A background spectrum of the empty sample holder or ATR crystal should be acquired and
subtracted from the sample spectrum.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm~1).
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Mass Spectrometry

o Sample Introduction: For volatile compounds like 2,3-dihydro-1,4-dioxin, Gas
Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is
injected into a gas chromatograph, where it is vaporized and separated from any impurities
before entering the mass spectrometer.

« lonization: Electron lonization (El) is a common method for generating ions. In El, the
sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

» Data Acquisition and Processing: The detector records the abundance of each ion, and the
data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Safety and Handling

While specific toxicity data for 2,3-dihydro-1,4-dioxin is not extensively documented, it is
prudent to handle it with care in a well-ventilated laboratory fume hood. Appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn
at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
identification and characterization of 2,3-dihydro-1,4-dioxin. A proficient understanding of its
NMR, IR, and MS spectra is an invaluable asset for researchers and professionals working with
this versatile molecule. The provided interpretations and experimental protocols serve as a
practical resource for the accurate analysis and application of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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